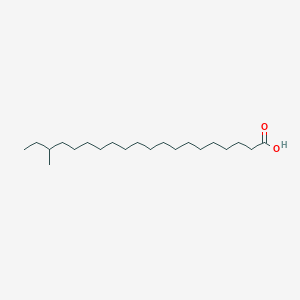

Ácido 18-metileicosanoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El Ácido 18-metil Eicosanoico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como estándar de referencia en cromatografía de gases y espectrometría de masas para el análisis de ácidos grasos.

Biología: Desempeña un papel en el estudio de la composición lipídica de las membranas biológicas y sus funciones.

Medicina: La investigación sobre el Ácido 18-metil Eicosanoico contribuye a comprender el metabolismo lipídico y sus implicaciones en diversas enfermedades.

Mecanismo De Acción

El principal mecanismo por el cual el Ácido 18-metil Eicosanoico ejerce sus efectos es a través de su incorporación en la capa lipídica de la epicutícula del cabello. Esta incorporación aumenta la hidrofobicidad de la superficie del cabello, reduciendo la fricción superficial y mejorando la capacidad de peinado. Los objetivos moleculares incluyen las bicapas lipídicas de las células de la cutícula del cabello, donde el Ácido 18-metil Eicosanoico interactúa con otros lípidos para formar una barrera protectora .

Compuestos similares:

Ácido Eicosanoico: Un ácido graso de cadena lineal con propiedades hidrofóbicas similares, pero que carece de la estructura ramificada.

Eicosanoato de metilo: Un derivado éster con diferentes características de solubilidad y reactividad.

Ácido Behénico: Un ácido graso de cadena más larga con aplicaciones similares en productos para el cuidado del cabello.

Singularidad: El Ácido 18-metil Eicosanoico es único debido a su estructura ramificada, que imparte propiedades físicas y químicas distintas. Esta ramificación mejora su capacidad de interactuar con otros lípidos en la cutícula del cabello, proporcionando una hidrofobicidad superior y efectos acondicionadores en comparación con los ácidos grasos de cadena lineal .

Análisis Bioquímico

Biochemical Properties

18-Methyleicosanoic acid interacts with various biomolecules, contributing to its biochemical properties. It is covalently bound, possibly via a thioester linkage, to the cuticle cells of hair fibers . The presence of 18-Methyleicosanoic acid on the hair fiber surface contributes to the hair’s wet and dry combing properties .

Cellular Effects

The presence of 18-Methyleicosanoic acid on the hair fiber surface affects various cellular processes. It provides a hydrophobic surface, which can act as a boundary lubricant . This hydrophobic nature reduces surface friction in a wet state, which reduces hair disorder alignment .

Molecular Mechanism

The molecular mechanism of 18-Methyleicosanoic acid involves its interaction with biomolecules at the molecular level. It is covalently bound to the cuticle cells of hair fibers, forming a continuous hydrophobic layer on the upper surface and scale edges of the cells . This contributes to the hair’s wet and dry combing properties .

Temporal Effects in Laboratory Settings

Over time, the effects of 18-Methyleicosanoic acid can change in laboratory settings. For instance, the removal of this covalently linked fatty acid renders the hair fiber hydrophilic . This offers a chemical explanation for many technological and cosmetic treatments of mammalian fibers .

Transport and Distribution

18-Methyleicosanoic acid is located exclusively in or on the surface of the cuticle cells of hair fibers . It is covalently bound to these cells, forming a continuous hydrophobic layer on the upper surface and scale edges of the cells .

Subcellular Localization

The subcellular localization of 18-Methyleicosanoic acid is primarily on the surface of the cuticle cells of hair fibers . It forms a continuous hydrophobic layer on the upper surface and scale edges of these cells

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Ácido 18-metil Eicosanoico se puede lograr mediante varios métodos. Un enfoque común implica la hidrogenación del Ácido 18-metil Eicosenoico. Este proceso generalmente requiere un catalizador como paladio sobre carbono y gas hidrógeno bajo condiciones controladas de temperatura y presión .

Métodos de producción industrial: En entornos industriales, el Ácido 18-metil Eicosanoico se produce a menudo mediante la hidrogenación catalítica de su precursor insaturado. El proceso implica el uso de reactores de hidrogenación de alta presión y catalizadores para asegurar una conversión eficiente. El producto se purifica luego mediante técnicas de destilación y cristalización para lograr la pureza deseada .

Análisis De Reacciones Químicas

Tipos de reacciones: El Ácido 18-metil Eicosanoico experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de aluminio y litio, lo que da como resultado la formación de alcoholes.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Halógenos en presencia de un catalizador como cloruro de hierro (III).

Principales productos formados:

Oxidación: Cetonas o ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Derivados halogenados.

Comparación Con Compuestos Similares

Eicosanoic Acid: A straight-chain fatty acid with similar hydrophobic properties but lacks the branched structure.

Methyl Eicosanoate: An ester derivative with different solubility and reactivity characteristics.

Behenic Acid: A longer-chain fatty acid with similar applications in hair care products.

Uniqueness: 18-Methyl Eicosanoic Acid is unique due to its branched structure, which imparts distinct physical and chemical properties. This branching enhances its ability to interact with other lipids in the hair cuticle, providing superior hydrophobicity and conditioning effects compared to straight-chain fatty acids .

Propiedades

IUPAC Name |

18-methylicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRCOZWDQPJAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312907 | |

| Record name | 18-Methyleicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36332-93-1 | |

| Record name | 18-Methyleicosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36332-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylarachidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036332931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Methyleicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLARACHIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7STP871R4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 18-methyleicosanoic acid?

A1: The molecular formula of 18-methyleicosanoic acid is C21H42O2, and its molecular weight is 326.56 g/mol.

Q2: How does the anteiso-methyl branch in 18-MEA influence its properties?

A2: The anteiso-methyl branch at the 18th carbon atom disrupts the close packing of 18-MEA molecules, leading to a more fluid and disordered monolayer compared to straight-chain fatty acids. [, ] This characteristic contributes to the low surface energy and friction resistance of hair fibers. [, ]

Q3: Where is 18-methyleicosanoic acid primarily located in hair?

A3: 18-Methyleicosanoic acid forms a covalently bound monolayer on the outermost surface of the hair cuticle. [, , , ] It is also a key component of the lipid layer within the cell membrane complex (CMC), which binds cuticle cells together. []

Q4: How is 18-methyleicosanoic acid bound to the hair fiber?

A4: 18-MEA is primarily bound to the hair fiber via a thioester linkage to cysteine residues in proteins. [, , ] Some evidence also suggests the presence of oxygen ester (acyl) linkages. []

Q5: What is the function of 18-methyleicosanoic acid in hair?

A5: 18-MEA plays a crucial role in maintaining the hydrophobic nature of the hair surface, which is essential for its water repellency and resistance to environmental damage. [, , ] It also acts as a boundary lubricant, reducing friction between hair fibers and contributing to the smooth, manageable feel of healthy hair. [, , ]

Q6: How does the loss of 18-methyleicosanoic acid affect hair properties?

A6: The depletion of 18-MEA, often caused by chemical treatments or weathering, compromises the hydrophobic barrier of hair, making it more susceptible to damage and altering its tactile properties. [, , ] Hair becomes more hydrophilic, leading to increased friction, tangling, and a rough, dry feel. [, , ]

Q7: How do chemical treatments like bleaching affect 18-methyleicosanoic acid?

A7: Alkaline treatments, such as bleaching, can cleave the thioester bond that binds 18-MEA to the hair fiber, resulting in its removal from the hair surface. [, , , , ] This removal significantly alters the hair's surface properties, leading to increased hydrophilicity and friction. [, , ]

Q8: Can UV radiation damage the 18-methyleicosanoic acid layer?

A8: Yes, prolonged exposure to UV radiation can degrade 18-MEA, diminishing its protective effects on the hair fiber. [, ] This degradation further contributes to the deterioration of hair quality observed with environmental exposure.

Q9: How does weathering affect the distribution of lipids in hair fibers?

A9: Research indicates a progressive loss of both free and covalently bound lipids, including 18-MEA, from the root to the distal end of hair fibers. [] This loss is attributed to natural weathering processes and grooming practices, potentially contributing to the decreased tensile strength observed in weathered hair. []

Q10: What analytical techniques are used to study 18-methyleicosanoic acid in hair?

A10: Several techniques are employed to analyze 18-MEA in hair, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify 18-MEA after extraction from hair samples. []

- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Provides detailed information about the molecular composition of the hair surface, including the presence and relative abundance of 18-MEA. [, , , ]

- X-ray Photoelectron Spectroscopy (XPS): Offers insights into the elemental composition and chemical states of the hair surface, aiding in understanding the changes in chemical bonding associated with 18-MEA removal or modification. [, ]

- Atomic Force Microscopy (AFM): Enables the visualization of the hair surface at the nanoscale, allowing for the assessment of surface morphology and frictional properties in relation to 18-MEA presence and distribution. [, , , , ]

Q11: What are some current research directions related to 18-methyleicosanoic acid?

A11: Ongoing research focuses on:

- Developing methods to replenish 18-MEA on damaged hair surfaces to restore hydrophobicity and improve tactile properties. [, , ]

- Investigating the potential of using 18-MEA or its analogs as a model system for studying lipid monolayers and their properties. [, ]

- Understanding the precise mechanisms involved in the biosynthesis and incorporation of 18-MEA into the hair fiber during hair growth. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide](/img/structure/B123204.png)

![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)

![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)

![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)